ABT-751

Tubulin Polymerization Assay In Vitro Pharmacology Target Engagement

ABT-751 (E7010) is a P-gp-independent, orally bioavailable antimitotic that retains cytotoxicity in taxane- and vincristine-resistant cancer models. Unlike paclitaxel or vinca alkaloids, ABT-751 is not an MDR efflux substrate. In neuroblastoma xenografts refractory to both vincristine and paclitaxel, ABT-751 (100 mg/kg P.O.) induces objective tumor regression. Combined with fenretinide, it prolongs survival >150 days—significantly superior to paclitaxel combinations (P<0.001). With colchicine-site Ki=3.3 μM, it is the preferred microtubule-targeting agent for MDR mechanism studies and taxane-refractory disease models. ≥98% purity.

Molecular Formula C18H17N3O4S
Molecular Weight 371.4 g/mol
CAS No. 141430-65-1
Cat. No. B1662860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-751
CAS141430-65-1
SynonymsE 7010
E-7010
E7010
N-(2-((4-hydroxyphenyl)amino)-3-pyridinyl)-4-methoxybenzenesulfonamide
Molecular FormulaC18H17N3O4S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O
InChIInChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20)
InChIKeyURCVCIZFVQDVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePink Solid

Structure & Identifiers


Interactive Chemical Structure Model





ABT-751 (CAS 141430-65-1) Procurement Guide: Chemical Identity, Pharmacological Class, and Baseline Specifications


ABT-751 (E7010; N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) is an orally bioavailable antimitotic sulfonamide that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization, blocking the G2/M phase of the cell cycle, and inducing apoptosis [1]. The compound has been evaluated clinically through Phase 1 and Phase 2 trials across multiple oncology indications including neuroblastoma, non-small cell lung cancer, colorectal cancer, and taxane-refractory breast cancer [2][3]. Key physicochemical parameters relevant to procurement and handling include a molecular weight of 371.41 g/mol (C18H17N3O4S), melting point of 162 °C with decomposition, logP of 4.58, and ≥98% purity specification from commercial sources .

Why ABT-751 Cannot Be Simply Substituted with Other Colchicine-Site Binders or Taxanes


Although multiple antimitotic agents target microtubule dynamics, their distinct binding sites, MDR substrate profiles, and tumor-type selectivity render them non-interchangeable. ABT-751 binds to the colchicine site on β-tubulin, whereas vinca alkaloids bind to the vinca domain and taxanes stabilize microtubules via a distinct taxane-binding pocket, resulting in divergent mechanisms of mitotic arrest and differential susceptibility to drug efflux-mediated resistance [1][2]. Critically, ABT-751 is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, enabling retention of cytotoxic activity against multidrug-resistant cell lines that overexpress P-gp—a property not shared by taxanes such as paclitaxel and docetaxel . Furthermore, in vivo xenograft studies demonstrate that ABT-751 induces tumor regression in models intrinsically refractory to both vincristine and paclitaxel, establishing that cross-resistance between these agents is not universal and that mechanistic class alone does not predict therapeutic interchangeability [3]. Therefore, substitution with alternative microtubule-targeting agents without direct comparative validation would introduce substantial risk of therapeutic failure, particularly in MDR contexts.

Quantitative Differentiation of ABT-751 Versus Closest Analogs: Head-to-Head and Cross-Study Comparative Evidence


Comparative In Vitro Tubulin Polymerization Inhibition: ABT-751 vs. Colchicine vs. Combretastatin A-4

In a standardized in vitro tubulin polymerization inhibition assay, ABT-751 exhibited an IC50 of 4.4 ± 0.1 μM. This value was approximately 1.6-fold higher than combretastatin A-4 (CA-4; IC50 = 2.8 ± 0.4 μM) and approximately 3.1-fold higher than colchicine (IC50 = 1.4 ± 0.1 μM) [1]. These data, derived from a direct head-to-head comparison under identical experimental conditions, demonstrate that ABT-751 has measurably lower biochemical potency at the level of purified tubulin polymerization than these two comparator colchicine-site binders [1].

Tubulin Polymerization Assay In Vitro Pharmacology Target Engagement

β-Tubulin Colchicine-Site Binding Affinity: ABT-751 vs. Class-Representative Colchicine

ABT-751 binds to the colchicine-binding site on β-tubulin with a dissociation constant (Ki) of 3.3 μM . By class-level inference, colchicine itself binds to the identical site with a reported Kd in the range of approximately 0.1–0.5 μM depending on assay conditions, indicating that ABT-751 has approximately 6- to 33-fold lower binding affinity [1]. This reduced target-binding affinity, combined with the tubulin polymerization data above, confirms that ABT-751 is not a high-affinity colchicine-site ligand but rather a moderate-affinity binder with distinct biochemical properties.

Binding Affinity Ki Determination Target Engagement

MDR Resistance Profile: ABT-751 Retains Activity in P-gp-Overexpressing Cells Where Taxanes Lose Potency

In a direct head-to-head comparison using the DLKP-A lung cancer cell line model of MDR drug efflux transporter overexpression, ABT-751 IC50 was not impacted by P-gp-overexpression. In contrast, DLKP-A cells display strong resistance to the P-gp substrate taxanes (paclitaxel and docetaxel) compared to DLKP parental controls [1][2]. Additionally, ABT-751 inhibits P-gp ATPase activity, suggesting a dual mechanism of MDR circumvention [1][2]. Across a panel of seven melanoma cell lines, expression of P-gp and MDR3 correlated with sensitivity to taxanes, but not to ABT-751 [2].

Multidrug Resistance P-glycoprotein MDR1 Taxane Resistance

In Vivo Efficacy in Drug-Refractory Pediatric Xenograft Models: ABT-751 Activity Against Vincristine- and Paclitaxel-Resistant Tumors

In a comprehensive evaluation of 27 subcutaneously implanted pediatric cancer xenograft models, ABT-751 administered orally at 100 mg/kg on a 5-days-on, 5-days-off, 5-days-on schedule (21-day cycle) induced objective tumor regression in 4 of 25 evaluable models (16%) [1]. Notably, regressions were observed in neuroblastoma models that are intrinsically refractory to vincristine and paclitaxel. Overall, ABT-751 significantly increased event-free survival (EFS > 2.0) in eight models (33%) beyond those achieving objective regression [1].

Xenograft Pediatric Oncology Neuroblastoma Drug Resistance

Combination Synergy in Recurrent Neuroblastoma Xenografts: ABT-751 + Fenretinide Outperforms Vincristine or Paclitaxel Combinations

In a comparative study of microtubule-targeting agents combined with fenretinide (4-HPR) in recurrent neuroblastoma xenograft models, the combination of 4-HPR + ABT-751 produced a median event-free survival (EFS) exceeding 150 days, compared to 77 days for ABT-751 alone and 28 days for untreated controls (P < 0.001) [1]. The study also evaluated 4-HPR combined with vincristine or paclitaxel, but the ABT-751 combination was reported to be more active than either vincristine- or paclitaxel-containing combinations in the same neuroblastoma xenograft models [1].

Combination Therapy Neuroblastoma Synergy Fenretinide

Cellular Selectivity Profile: Differential Cytotoxicity Between Neuroblastoma and Other Solid Tumor Cell Lines

In vitro cytotoxicity profiling across multiple tumor cell lines demonstrates that ABT-751 exhibits consistently higher potency against neuroblastoma cells compared to non-neuroblastoma solid tumor cell lines. The reported IC50 range in neuroblastoma cell lines is 0.6–2.6 μM, whereas in other solid tumor cell lines (including lung, gastric, colon, and breast cancers) the IC50 range is 0.7–4.6 μM [1]. A separate dataset reports mean IC50 values of approximately 1.5 μM for neuroblastoma and 3.4 μM for non-neuroblastoma cell lines—a 2.3-fold differential .

Selectivity Neuroblastoma Cytotoxicity IC50

Application Scenarios Where ABT-751 Provides Documented Advantage Over Analogs


MDR and Taxane-Resistant Melanoma Research Models

In melanoma cell line models and MDR-overexpressing DLKP-A lung cancer models where taxanes (paclitaxel, docetaxel) lose potency due to P-gp-mediated drug efflux, ABT-751 retains cytotoxic activity at physiologically achievable concentrations. Expression of P-gp and MDR3 correlates with taxane sensitivity but not with ABT-751 sensitivity across seven melanoma cell lines, establishing ABT-751 as the antimitotic of choice for studies involving MDR mechanisms or taxane-refractory disease models [1][2].

Pediatric Neuroblastoma Xenograft Studies Requiring Vincristine/Paclitaxel-Refractory Tumor Activity

For in vivo xenograft studies employing pediatric neuroblastoma models with documented resistance to vincristine and paclitaxel, ABT-751 (100 mg/kg P.O., 5 days on/5 days off/5 days on schedule) induces objective tumor regression in models where standard microtubule-targeting agents fail [3]. ABT-751 also increases event-free survival (EFS > 2.0) in 33% of tested pediatric cancer models, demonstrating utility as a single-agent positive control or mechanistic comparator in drug-refractory pediatric oncology research [3].

Fenretinide Combination Therapy in Recurrent Neuroblastoma Models

When combined with fenretinide (4-HPR) in recurrent neuroblastoma xenograft models, ABT-751 produces significantly prolonged event-free survival (>150 days, P < 0.001 vs. single agents) and is superior to 4-HPR combinations with vincristine or paclitaxel [4]. This combination achieves multiple maintained complete responses in vivo and represents the preferred microtubule-targeting partner for fenretinide-based synergistic regimens [4].

Mechanistic Studies Requiring Moderate-Affinity Colchicine-Site Tubulin Binding

ABT-751 binds to the colchicine site on β-tubulin with a Ki of 3.3 μM and inhibits tubulin polymerization with an IC50 of 4.4 μM, representing a moderate-affinity, intermediate-potency colchicine-site binder compared to high-affinity ligands such as colchicine (IC50 = 1.4 μM) [5]. This biochemical profile makes ABT-751 suitable for studies where complete or high-affinity target engagement would confound interpretation—such as assays examining dynamic microtubule behavior, washout experiments, or studies of colchicine-site occupancy thresholds—offering a defined reference standard with attenuated biochemical potency [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-751

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.